molecular formula C8H9F3O3 B6190359 methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate CAS No. 2648938-72-9

methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B6190359
CAS No.: 2648938-72-9
M. Wt: 210.2
InChI Key:
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Description

Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is an organic compound with the CAS Number: 2648938-72-9 . It has a molecular weight of 210.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3O3/c1-14-7(13)5-2-4(3-6(5)12)8(9,10)11/h4-5H,2-3H2,1H3 . This indicates that the compound has a cyclopentane core with a trifluoromethyl group at the 4-position and a methyl ester group at the 1-position.


Physical and Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius . It is a liquid at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate involves the introduction of a trifluoromethyl group onto a cyclopentanone ring, followed by esterification with methyl chloroformate.", "Starting Materials": [ "Cyclopentanone", "Trifluoromethyl iodide", "Sodium hydride", "Methyl chloroformate", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of trifluoromethyl cyclopentanone\n- To a solution of cyclopentanone (1.0 g, 11.4 mmol) in diethyl ether (20 mL) at 0°C, add sodium hydride (0.5 g, 20.8 mmol) in portions with stirring.\n- Add trifluoromethyl iodide (2.5 g, 11.4 mmol) dropwise over 30 minutes and stir the reaction mixture at 0°C for 2 hours.\n- Quench the reaction with water (20 mL) and extract the organic layer with diethyl ether (3 x 20 mL).\n- Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain the crude product.", "Step 2: Esterification of trifluoromethyl cyclopentanone\n- Dissolve the crude product from step 1 in methanol (10 mL) and add methyl chloroformate (1.5 g, 14.6 mmol) dropwise with stirring at room temperature.\n- Stir the reaction mixture for 2 hours and quench with water (20 mL).\n- Extract the organic layer with diethyl ether (3 x 20 mL).\n- Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain the final product, methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate." ] }

CAS No.

2648938-72-9

Molecular Formula

C8H9F3O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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